1-sulfanylpentan-3-one
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Overview
Description
1-sulfanylpentan-3-one is an organic compound with the molecular formula C₅H₁₀OS. It is also known by other names such as this compound and 1-Mercaptopentan-3-one . This compound is characterized by the presence of a thiol group (-SH) and a ketone group (C=O) within its structure, making it a mercaptoketone. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
1-sulfanylpentan-3-one can be synthesized through several methods:
Reaction of Hydrosulfide Anion with Alkyl Halides: This method involves the nucleophilic substitution reaction where the hydrosulfide anion (HS⁻) reacts with an alkyl halide to form the thiol compound.
Reaction of Thiourea with Alkyl Halides: Thiourea reacts with alkyl halides to produce thiols through a multi-step process that includes the formation of an isothiuronium salt intermediate.
Industrial Production: Industrially, this compound can be produced through the controlled reaction of specific precursors under optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-sulfanylpentan-3-one undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, and reducing agents like NaBH₄ for reduction. Major products formed from these reactions include disulfides, sulfonic acids, and secondary alcohols .
Scientific Research Applications
1-sulfanylpentan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of flavors, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-sulfanylpentan-3-one involves its interaction with molecular targets through its thiol and ketone groups. The thiol group can form covalent bonds with electrophilic centers in biomolecules, while the ketone group can participate in various chemical reactions. These interactions can modulate biological pathways and exert specific effects .
Comparison with Similar Compounds
1-sulfanylpentan-3-one can be compared with other similar compounds such as:
1-Mercaptopentan-3-one: Similar in structure but may have different reactivity and applications.
4-Mercapto-4-methyl-2-pentanone: Known for its distinct olfactory properties and used in different applications.
2-Mercapto-3-pentanone: Another mercaptoketone with unique properties and uses.
These compounds share similar functional groups but differ in their molecular structures, leading to variations in their chemical behavior and applications.
Properties
IUPAC Name |
1-sulfanylpentan-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10OS/c1-2-5(6)3-4-7/h7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZNCWCHFKUYAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CCS |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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